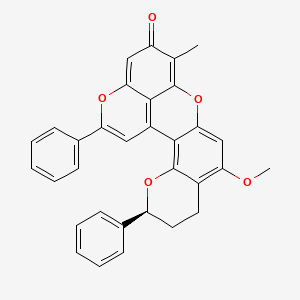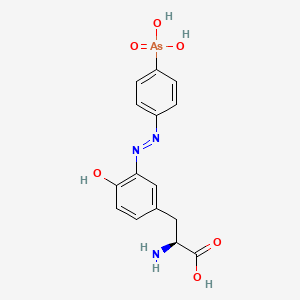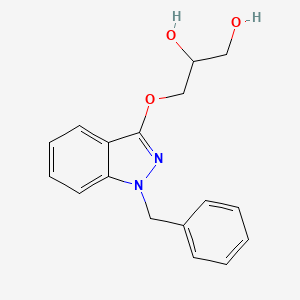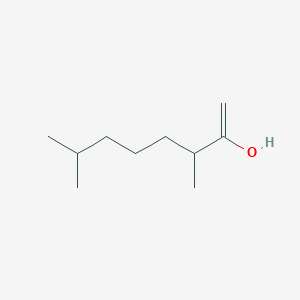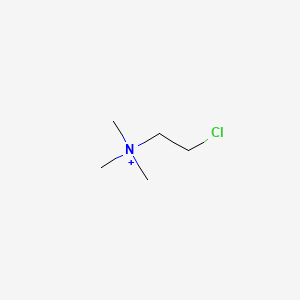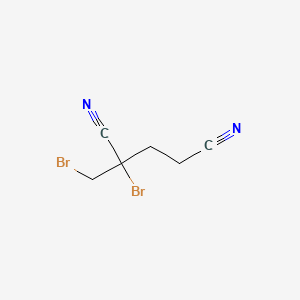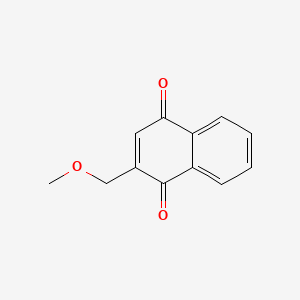
2-Methoxymethyl-1,4-naphthoquinone
Overview
Description
2-Methoxymethyl-1,4-naphthoquinone is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a methoxymethyl group attached to the naphthoquinone core, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymethyl-1,4-naphthoquinone typically involves the introduction of a methoxymethyl group to the naphthoquinone core. One common method is the reaction of 2-methyl-1,4-naphthoquinone with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of this compound with good yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. For instance, the oxidation of 2-methylnaphthalene using peracetic acid or hydrogen peroxide in the presence of a catalyst can yield high amounts of the desired product . These methods are optimized for efficiency and cost-effectiveness, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxymethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid or base catalysts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinones, while reduction typically produces hydroquinone derivatives .
Scientific Research Applications
2-Methoxymethyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxymethyl-1,4-naphthoquinone involves its interaction with cellular components. It can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential metabolic pathways. For instance, it has been shown to inhibit the enzymatic activity of Tet (X3)/Tet (X4) proteins, which are involved in antibiotic resistance . This inhibition results in the dissipation of the proton motive force, causing membrane structural damage and metabolic imbalance .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1,4-naphthoquinone
- 2,3-Dichloro-1,4-naphthoquinone
- Plumbagin
- p-Benzoquinone
Uniqueness
2-Methoxymethyl-1,4-naphthoquinone is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other naphthoquinones. This structural feature enhances its potential as an antimicrobial agent and its ability to interact with specific molecular targets .
Properties
IUPAC Name |
2-(methoxymethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-7-8-6-11(13)9-4-2-3-5-10(9)12(8)14/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZFXJTUZRXWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960136 | |
| Record name | 2-(Methoxymethyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39510-88-8 | |
| Record name | 2-Methoxymethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039510888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methoxymethyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




